
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate is an aromatic diazonium salt. Diazonium salts are a class of organic compounds with the general formula R-N₂⁺X⁻, where R is an aryl or alkyl group and X is an anion. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate typically involves the diazotization of 4-Bromo-2-methylaniline. The process includes the following steps:
Diazotization Reaction: 4-Bromo-2-methylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Formation of Hydrogen Sulfate Salt: The diazonium salt is then treated with sulfuric acid (H₂SO₄) to form the hydrogen sulfate salt.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions.
化学反応の分析
Types of Reactions
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate undergoes several types of reactions, including:
Substitution Reactions: The diazonium group (N₂⁺) can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) are commonly used.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions.
Major Products
Substitution Products: Aryl halides, phenols, and nitriles.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
科学的研究の応用
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate has various applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as intermediates in the preparation of dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate involves the formation of a highly reactive diazonium ion (N₂⁺). This ion can undergo various substitution reactions, where the nitrogen group is replaced by other nucleophiles. The reactivity of the diazonium ion is due to its ability to form a stable nitrogen gas (N₂) upon substitution, driving the reaction forward.
類似化合物との比較
Similar Compounds
4-Bromo-2-nitrobenzene: Another brominated aromatic compound but with a nitro group instead of a diazonium group.
2-Methylbenzenediazonium chloride: Similar diazonium salt but with a chloride anion instead of hydrogen sulfate.
Uniqueness
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate is unique due to its specific substitution pattern and the presence of both bromine and diazonium groups. This combination allows for selective reactions and the formation of diverse products, making it a valuable compound in organic synthesis.
特性
CAS番号 |
390823-95-7 |
|---|---|
分子式 |
C7H7BrN2O4S |
分子量 |
295.11 g/mol |
IUPAC名 |
4-bromo-2-methylbenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C7H6BrN2.H2O4S/c1-5-4-6(8)2-3-7(5)10-9;1-5(2,3)4/h2-4H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
VSQZQBBNYJAFBT-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=CC(=C1)Br)[N+]#N.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)
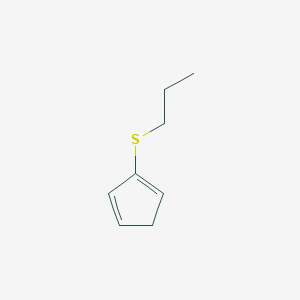

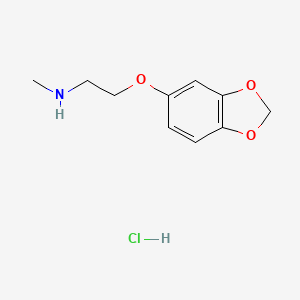
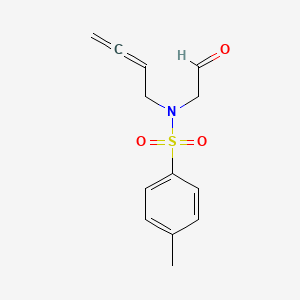
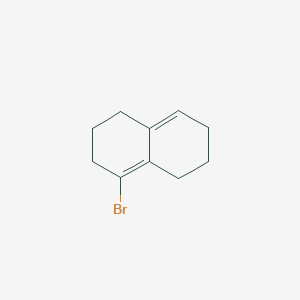


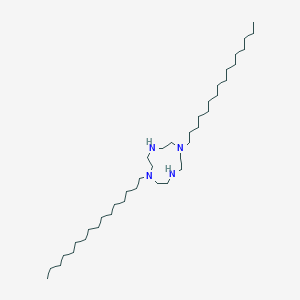

![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)

